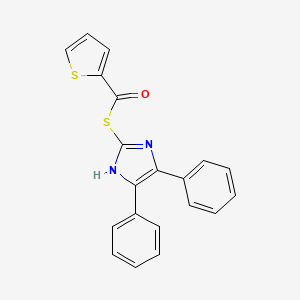![molecular formula C14H14N6O B11509851 2-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B11509851.png)
2-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-yl]imino}methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-yl]imino}methyl]phenol is a complex organic compound that features a phenol group, a triazole ring, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-yl]imino}methyl]phenol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Formation of the Triazole Ring:
Coupling of Pyrazole and Triazole Rings: The pyrazole and triazole rings are coupled through a condensation reaction with an appropriate aldehyde or ketone.
Introduction of the Phenol Group: The phenol group is introduced through a nucleophilic substitution reaction, where a halogenated phenol reacts with the coupled pyrazole-triazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-yl]imino}methyl]phenol is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are studied for their catalytic properties.
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor. The triazole and pyrazole rings are known to interact with various biological targets, making this compound a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique structure allows it to be incorporated into polymers and coatings, enhancing their properties.
Mechanism of Action
The mechanism of action of 2-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-yl]imino}methyl]phenol involves its interaction with specific molecular targets. The triazole and pyrazole rings can bind to metal ions, enzymes, and receptors, modulating their activity. This binding can inhibit enzyme function, disrupt cellular processes, or enhance catalytic reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-{[3-(1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-yl]imino}methyl]phenol
- 2-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-yl]imino}methyl]aniline
Uniqueness
Compared to similar compounds, 2-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-yl]imino}methyl]phenol is unique due to the presence of both the dimethyl-substituted pyrazole ring and the phenol group. This combination enhances its binding affinity to metal ions and biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C14H14N6O |
|---|---|
Molecular Weight |
282.30 g/mol |
IUPAC Name |
2-[(E)-[3-(3,5-dimethylpyrazol-1-yl)-1,2,4-triazol-4-yl]iminomethyl]phenol |
InChI |
InChI=1S/C14H14N6O/c1-10-7-11(2)20(18-10)14-17-15-9-19(14)16-8-12-5-3-4-6-13(12)21/h3-9,21H,1-2H3/b16-8+ |
InChI Key |
PNTVENCSHQYHMS-LZYBPNLTSA-N |
Isomeric SMILES |
CC1=CC(=NN1C2=NN=CN2/N=C/C3=CC=CC=C3O)C |
Canonical SMILES |
CC1=CC(=NN1C2=NN=CN2N=CC3=CC=CC=C3O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethanamine](/img/structure/B11509770.png)
![N-[4-(methoxymethyl)-6-methyl-2-(4-nitrophenyl)thieno[2,3-b]pyridin-3-yl]furan-2-carboxamide](/img/structure/B11509778.png)
![N-[2-(3-Chloro-phenylamino)-2-phenyl-ethyl]-4-methyl-benzenesulfonamide](/img/structure/B11509782.png)
![2-Chlorophenyl [(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]sulfamate](/img/structure/B11509785.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B11509786.png)
![N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]cyclohexanecarboxamide](/img/structure/B11509788.png)

![2-Amino-4,4-dimethoxy-3-azaspiro[bicyclo[3.1.0]hexane-6,1'-cyclohexan]-2-ene-1,5-dicarbonitrile](/img/structure/B11509794.png)
![3-(2-Hydroxy-4-methoxyphenyl)-5-(naphthalen-1-yl)-4,6-dioxo-1-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11509803.png)
![ethyl 2-({[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11509809.png)
![Ethyl 3-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B11509819.png)
![N-[2-(Adamantan-1-yloxy)ethyl]-2-oxo-8-(prop-2-EN-1-YL)-2H-chromene-3-carboxamide](/img/structure/B11509830.png)
![methyl 4-[3-(4-tert-butylphenyl)-10-(cyclopropylcarbonyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate](/img/structure/B11509841.png)
![2-Bromo-6-ethoxy-4-(10-methyl-8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)phenol](/img/structure/B11509843.png)
